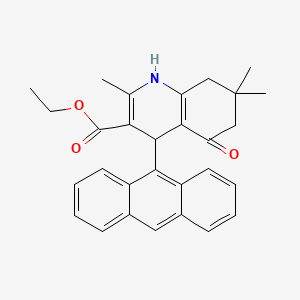![molecular formula C26H25N3O2 B4942700 1-[(4-ethynylphenyl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide](/img/structure/B4942700.png)
1-[(4-ethynylphenyl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-ethynylphenyl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group with an ethynyl substituent, and a pyridine ring with a phenoxy substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-ethynylphenyl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol reacts with a suitable leaving group on the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions
1-[(4-ethynylphenyl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and the nature of the substituents on the compound. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Materials Science: The unique structure of the compound may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a tool to study biological processes, particularly those involving the molecular targets it interacts with.
作用机制
The mechanism of action of 1-[(4-ethynylphenyl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes. The exact molecular pathways involved will depend on the specific targets and the context in which the compound is used.
相似化合物的比较
Similar Compounds
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: This compound has a similar piperidine and pyridine structure but differs in the substituents on the phenyl ring.
4-ethynylthioanisole: This compound shares the ethynyl group but has different substituents and overall structure.
Uniqueness
1-[(4-ethynylphenyl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide is unique due to its combination of structural features, which may confer specific properties and interactions that are not observed in similar compounds
属性
IUPAC Name |
1-[(4-ethynylphenyl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-2-20-8-10-21(11-9-20)19-29-16-14-22(15-17-29)26(30)28-23-12-13-25(27-18-23)31-24-6-4-3-5-7-24/h1,3-13,18,22H,14-17,19H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILCLZKCMATHRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NC3=CN=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 1-{[(2-ethylphenyl)amino]carbonyl}-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4942622.png)
![METHYL 7-[4-(BENZYLOXY)-3-METHOXYPHENYL]-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B4942626.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4942633.png)
![1-Bromo-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene](/img/structure/B4942649.png)


![1,2-dichloro-3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B4942673.png)


![(4,6,8,9-tetramethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl N-phenylcarbamate](/img/structure/B4942705.png)
![3-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione](/img/structure/B4942711.png)
![3-(4-{4-[(3-Carboxyphenyl)sulfamoyl]phenoxy}benzenesulfonamido)benzoic acid](/img/structure/B4942717.png)
![2-(benzyl{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4942724.png)
![(Z)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B4942729.png)
